molecular formula C26H27ClN2O5 B6083021 (Z)-but-2-enedioic acid;9-[(4-chlorophenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol

(Z)-but-2-enedioic acid;9-[(4-chlorophenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol

Cat. No.: B6083021
M. Wt: 483.0 g/mol
InChI Key: CRVCBASSYSAQHT-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-but-2-enedioic acid;9-[(4-chlorophenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;9-[(4-chlorophenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol typically involves multiple steps. One common approach is the condensation of (Z)-but-2-enedioic acid with 9-[(4-chlorophenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;9-[(4-chlorophenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;9-[(4-chlorophenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;9-[(4-chlorophenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-but-2-enedioic acid;9-[(4-methylphenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol
  • (Z)-but-2-enedioic acid;9-[(4-fluorophenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol

Uniqueness

What sets (Z)-but-2-enedioic acid;9-[(4-chlorophenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol apart from similar compounds is its specific substitution pattern and the presence of the chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;9-[(4-chlorophenyl)methylamino]-3,3-dimethyl-2,4-dihydro-1H-acridin-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O.C4H4O4/c1-22(2)11-18-20(19(26)12-22)21(16-5-3-4-6-17(16)25-18)24-13-14-7-9-15(23)10-8-14;5-3(6)1-2-4(7)8/h3-10,19,26H,11-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVCBASSYSAQHT-BTJKTKAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=C(C=C4)Cl)O)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=C(C=C4)Cl)O)C.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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